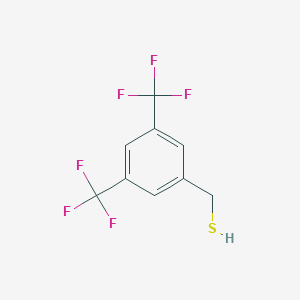

3,5-Bis(trifluoromethyl)benzyl mercaptan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

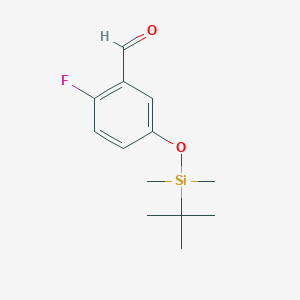

3,5-Bis(trifluoromethyl)benzyl mercaptan is a chemical compound with the molecular formula C₉H₆F₆S and a molecular weight of 260.2 g/mol . This compound is known for its unique properties, making it a valuable reagent in various organic synthesis reactions, a ligand in metal-catalyzed reactions, and a probe in fluorescence-based assays .

作用機序

Target of Action

It has been used in the synthesis of a modified triazine-based covalent organic framework .

Mode of Action

It is known that the high electronegativity and large steric hindrance of 3,5-bis(trifluoromethyl)benzyl mercaptan can suppress the diffusion of polysulfides .

Biochemical Pathways

Its role in the synthesis of a covalent organic framework suggests it may influence the formation and stability of these structures .

Pharmacokinetics

Its predicted properties include a boiling point of 1817±350 °C and a density of 1392±006 g/cm3 .

Result of Action

Its use in the synthesis of a covalent organic framework suggests it may contribute to the improved capacity and cyclic stability of li–s batteries .

Action Environment

Its role in the synthesis of a covalent organic framework suggests it may be sensitive to conditions that affect the formation and stability of these structures .

生化学分析

Biochemical Properties

The precise mechanism of action underlying 3,5-Bis(trifluoromethyl)benzyl mercaptan’s effects remains incompletely understood. It is postulated that this compound acts as a thiol-reactive agent, engaging with cysteine residues present in proteins . This interaction has the potential to induce modifications in protein structure and function, thus affecting their overall behavior .

Cellular Effects

It is known that the compound can interact with proteins, potentially influencing cell function .

Molecular Mechanism

It is believed to act as a thiol-reactive agent, interacting with cysteine residues in proteins . This could lead to changes in protein structure and function, potentially affecting gene expression and enzyme activity .

準備方法

The synthesis of 3,5-Bis(trifluoromethyl)benzyl mercaptan typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

3,5-Bis(trifluoromethyl)benzyl mercaptan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: It can be reduced back to the thiol form using reducing agents such as dithiothreitol (DTT).

Substitution: The mercaptan group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity . Major products formed from these reactions include disulfides, thioethers, and other sulfur-containing derivatives .

科学的研究の応用

3,5-Bis(trifluoromethyl)benzyl mercaptan has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: This compound serves as a probe in fluorescence-based assays, helping to study protein interactions and modifications.

Medicine: Its thiol-reactive nature allows it to engage with cysteine residues in proteins, potentially modifying their structure and function, which can be useful in drug development and biochemical studies.

類似化合物との比較

3,5-Bis(trifluoromethyl)benzyl mercaptan can be compared with other similar compounds such as:

4-Trifluoromethylbenzyl mercaptan: Similar in structure but with a single trifluoromethyl group, it exhibits different reactivity and applications.

3,5-Bis(trifluoromethyl)benzenethiol: Another related compound with similar functional groups but different chemical properties and uses.

The uniqueness of this compound lies in its dual trifluoromethyl groups, which enhance its reactivity and make it a versatile reagent in various chemical and biological applications .

特性

IUPAC Name |

[3,5-bis(trifluoromethyl)phenyl]methanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6S/c10-8(11,12)6-1-5(4-16)2-7(3-6)9(13,14)15/h1-3,16H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNFDRDLZOVTKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375772 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158144-84-4 |

Source

|

| Record name | 3,5-Bis(trifluoromethyl)benzyl mercaptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 3,5-bis(trifluoromethyl)benzyl mercaptan interact with ZnO surfaces and what are the observed effects?

A1: While the exact binding mode of this compound on ZnO is unclear [], its interaction leads to a significant increase in downwards band bending on all ZnO faces (Zn-polar, O-polar, and m-plane) []. This suggests a change in the electronic properties of the ZnO surface upon modification. The study also indicates that Zn-polar and m-plane ZnO surfaces might oxidize thiols more readily compared to the O-polar face, potentially influencing the binding interaction [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4,5-bis[(2-chlorobenzyl)sulfanyl]pyridazine](/img/structure/B185719.png)

![1-Benzyl-2-[(2-fluorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185728.png)

![3-Benzyl-2-pentylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B185729.png)

![Tetrazolo[1,5-b]pyridazin-7-amine](/img/structure/B185730.png)

![N-(2-methylphenyl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B185740.png)

![1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B185741.png)